molecular formula C15H32Sn B1140743 Tri-N-butyl(1-propenyl)tin CAS No. 105494-65-3

Tri-N-butyl(1-propenyl)tin

Cat. No. B1140743
CAS RN: 105494-65-3
M. Wt: 331.12
InChI Key:
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Description

Synthesis Analysis

Tri-n-butyl(1-propenyl)tin is synthesized through organometallic reactions involving tin and organic halides or through the use of Grignard reagents. The synthesis process often requires careful control of reaction conditions to ensure the desired organotin product is obtained with high purity and yield. For instance, the synthesis of related organotin compounds has been reported through reactions involving tin precursors and organic ligands under specific conditions, showcasing the general approach to synthesizing such compounds (Zhu et al., 2012).

Molecular Structure Analysis

The molecular structure of Tri-n-butyl(1-propenyl)tin, similar to other organotin compounds, is characterized by the coordination of tin with carbon atoms from the organic groups. These structures can be elucidated using techniques like X-ray crystallography, which reveals the geometric configuration, bond lengths, and angles around the tin atom. For example, studies on related organotin compounds have shown distorted tetrahedral or trigonal bipyramidal geometries around the tin center (Gielen et al., 1994).

Chemical Reactions and Properties

Tri-n-butyl(1-propenyl)tin participates in various chemical reactions, including coupling reactions, transmetalation, and as catalysts or catalyst precursors in organic synthesis. These reactions exploit the reactivity of the tin-carbon bonds and the ability of tin to undergo oxidation-reduction processes. Organotin compounds have been demonstrated to be effective in coupling reactions and as reagents for the preparation of cyclopropane derivatives and other organic molecules (TeratakeShuji, 1974).

Scientific Research Applications

  • Tri-N-butyl(1-propenyl)tin derivatives, such as Tri(n-butyl) tin(IV)–2–[3–benzoyl phenyl] propionate, are used to enhance the shelf life of rigid poly (vinyl chloride) (PVC) by controlling and stabilizing the process of thermal degradation. This stabilizer has been shown to be effective in slowing down the degradation process and increasing the initial induction period, making it an efficient inhibitor and retarder (Iqbal, Ishaq, Sarwar, & Frormann, 2007).

  • Tri-N-butyltin compounds, like Tri-n-butyltin 2,6-difluorobenzoate, have been studied for their structural properties. For instance, the compound was found to exist as a macrocyclic tetramer with unique molecular geometry, which is significant for understanding the chemistry of organotin compounds (Gielen et al., 1994).

  • Tri-n-butyl tin acetate has been evaluated for its molluscicidal qualities, particularly against the snail Australorbis glabratus. This compound was found to be toxic to the snails, suggesting its potential use in controlling snail populations, which can be vectors for diseases (Frick & Dejimenez, 1964).

  • Tri-N-butyl-(2-cyanoethyl)tin, another derivative, is used as a reagent in organic synthesis. It effectively reacts with various carbonyl compounds to give corresponding addition products, useful in preparing cyanocyclopropane derivatives and spiro(2.n)alkane-1-carbonitriles (Teratake, 1974).

  • The metabolism of Tri-N-butyltin chloride in male rats has been studied, revealing that it is metabolized into different compounds in organs like the liver and kidney. This study is significant for understanding the biological impact and potential toxicity of this compound (Matsuda, Suzuki, & Saito, 1993).

  • Tin-labeled Tri-N-butyltin compounds, such as Tri-n-butyl(124)tin bromide, have applications in environmental, chemical, and biological studies. They are used to determine the fate, uptake, and metabolism of tributyltin compounds through techniques like gas chromatography and mass spectrometry (Dooley & Testa, 1989).

properties

IUPAC Name

tributyl-[(E)-prop-1-enyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXYMVBFBYAWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296844
Record name Tributyl(1E)-1-propen-1-ylstannane
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Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-N-butyl(1-propenyl)tin

CAS RN

66680-85-1, 105494-65-3, 66680-84-0
Record name Tributyl(1E)-1-propen-1-ylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66680-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(1E)-1-propen-1-ylstannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-n-butyl(1-propenyl)tin, cis + trans
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Record name Stannane, tributyl-(1Z)-1-propen-1-yl-
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